Mesoridazine's Affinity for the Dopamine D2 Receptor: A Technical Guide
Mesoridazine's Affinity for the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of mesoridazine for the dopamine D2 receptor. Mesoridazine, a phenothiazine antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through its interaction with central nervous system receptors, with the dopamine D2 receptor being a key target.[1] This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways.
Quantitative Binding Affinity of Mesoridazine for the Dopamine D2 Receptor
Mesoridazine demonstrates a high affinity for the dopamine D2 receptor. The binding affinity is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki value indicates a higher binding affinity. Studies have shown that the stereochemistry of mesoridazine influences its binding potency. Specifically, two of its stereoisomers exhibit potent binding to the D2 receptor.[2]
| Compound | Receptor | Parameter | Value (nM) |
| Mesoridazine (two stereoisomers) | Dopamine D2 | Ki | < 3[2] |
| Mesoridazine (two stereoisomers) | Dopamine D2 | IC50 | ≤ 10[2] |
| Mesoridazine | Dopamine D2 | Ki | < 20[3] |
Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor
The determination of mesoridazine's binding affinity for the dopamine D2 receptor is commonly achieved through in vitro radioligand competition binding assays. A typical protocol utilizes [3H]-spiperone, a potent D2 antagonist, as the radioligand.
Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-spiperone (specific activity ~70-90 Ci/mmol).
-
Competitor: Mesoridazine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or 1-10 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of approximately 5-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay buffer.
-
Varying concentrations of mesoridazine (typically in a range of 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control (e.g., 10 µM spiperone).
-
[3H]-spiperone at a final concentration near its Kd value (typically 0.1-0.5 nM).[1]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium, typically 60-120 minutes, with gentle agitation.[1][4]
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.
-
Determine the IC50 value, which is the concentration of mesoridazine that inhibits 50% of the specific binding of [3H]-spiperone.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like dopamine, or antagonism by a drug like mesoridazine, the receptor influences several intracellular signaling cascades.
-
Gαi/o Pathway: Activation of the D2 receptor leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Gβγ Subunit Signaling: The liberated Gβγ subunits can directly modulate the activity of various effector proteins. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[5][7] They can also inhibit N-type and P/Q-type voltage-gated calcium channels.
-
β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
